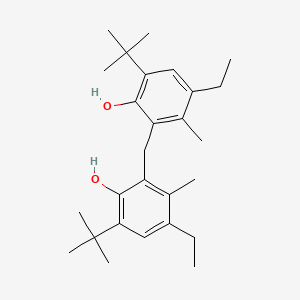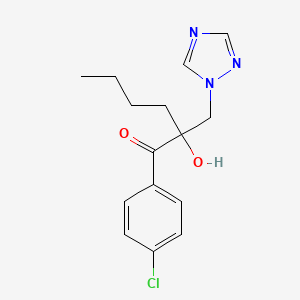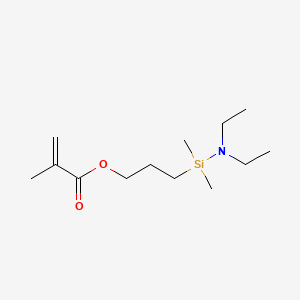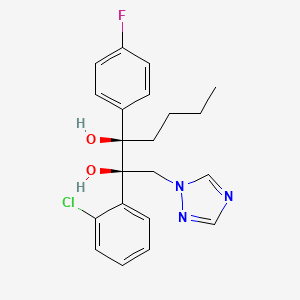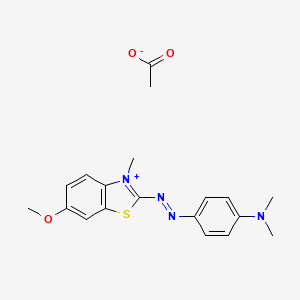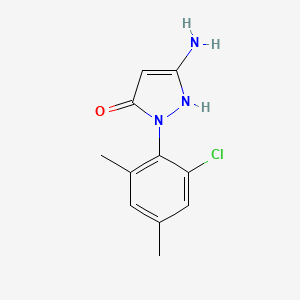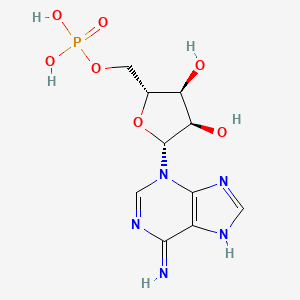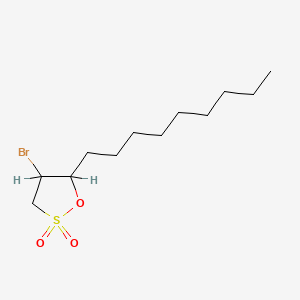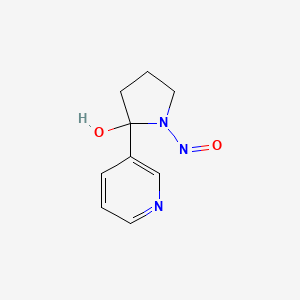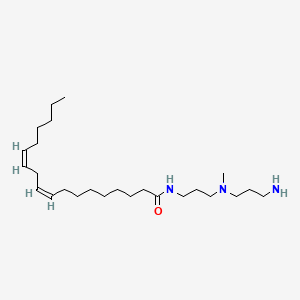
(9Z,12Z)-N-(3-((3-Aminopropyl)methylamino)propyl)octadeca-9,12-dien-1-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,12Z)-N-(3-((3-Aminopropyl)methylamino)propyl)octadeca-9,12-dien-1-amide is a synthetic organic compound characterized by its long-chain structure and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9Z,12Z)-N-(3-((3-Aminopropyl)methylamino)propyl)octadeca-9,12-dien-1-amide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadeca-9,12-dienoic acid and 3-((3-aminopropyl)methylamino)propylamine.
Amidation Reaction: The octadeca-9,12-dienoic acid is reacted with 3-((3-aminopropyl)methylamino)propylamine under controlled conditions to form the desired amide bond. This reaction is usually carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the octadeca-9,12-dien-1-amide chain. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reduction reactions can target the amide group or the double bonds. Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides can be employed to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids
Reduction: Formation of primary amines or alkanes
Substitution: Formation of substituted amides or secondary amines
Aplicaciones Científicas De Investigación
(9Z,12Z)-N-(3-((3-Aminopropyl)methylamino)propyl)octadeca-9,12-dien-1-amide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: Investigated for its potential role in cell signaling and membrane interactions due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent or as a therapeutic compound in the treatment of certain diseases.
Industry: Utilized in the development of novel materials, such as surfactants or polymers, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (9Z,12Z)-N-(3-((3-Aminopropyl)methylamino)propyl)octadeca-9,12-dien-1-amide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cell membrane components, proteins, or enzymes, influencing their function.
Pathways Involved: It can modulate signaling pathways related to cell growth, differentiation, or apoptosis. The exact pathways depend on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
(9Z,12Z)-N-(3-Aminopropyl)octadeca-9,12-dien-1-amide: Lacks the methylamino group, which may affect its reactivity and applications.
(9Z,12Z)-N-(3-((3-Aminopropyl)ethylamino)propyl)octadeca-9,12-dien-1-amide: Contains an ethylamino group instead of a methylamino group, leading to different chemical and biological properties.
Uniqueness:
- The presence of the methylamino group in (9Z,12Z)-N-(3-((3-Aminopropyl)methylamino)propyl)octadeca-9,12-dien-1-amide provides unique reactivity and interaction potential, distinguishing it from similar compounds. This structural feature can influence its solubility, binding affinity, and overall functionality in various applications.
Propiedades
Número CAS |
94279-00-2 |
|---|---|
Fórmula molecular |
C25H49N3O |
Peso molecular |
407.7 g/mol |
Nombre IUPAC |
(9Z,12Z)-N-[3-[3-aminopropyl(methyl)amino]propyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C25H49N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(29)27-22-19-24-28(2)23-18-21-26/h7-8,10-11H,3-6,9,12-24,26H2,1-2H3,(H,27,29)/b8-7-,11-10- |
Clave InChI |
WQRKORDUHFEZDN-NQLNTKRDSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCCN(C)CCCN |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)NCCCN(C)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


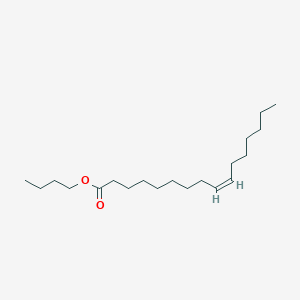
![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)
